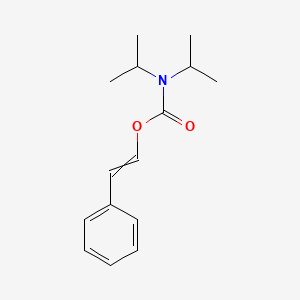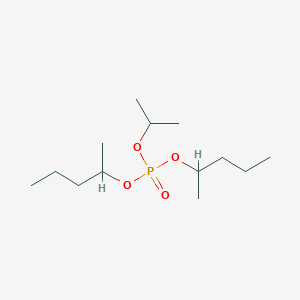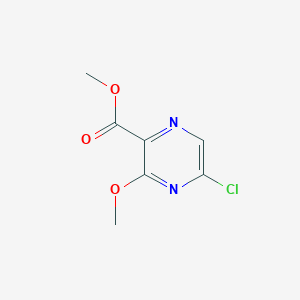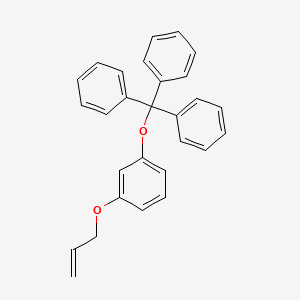![molecular formula C9H21NO4S B12596093 4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid CAS No. 906073-28-7](/img/structure/B12596093.png)
4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid is a chemical compound characterized by the presence of both hydroxyl and sulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid typically involves the reaction of 1-hydroxy-2-pentanamine with butane-1-sulfonic acid. The reaction is carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve steps such as:
Mixing the reactants: The starting materials are mixed in a suitable solvent.
Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various sulfonate esters or amides.
Aplicaciones Científicas De Investigación
4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutane-1-sulfonic acid: Lacks the amino group present in 4-[(1-Hydroxypentan-2-yl)amino]butane-1-sulfonic acid.
1-Hydroxy-2-pentanamine: Lacks the sulfonic acid group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and sulfonic acid functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propiedades
Número CAS |
906073-28-7 |
|---|---|
Fórmula molecular |
C9H21NO4S |
Peso molecular |
239.33 g/mol |
Nombre IUPAC |
4-(1-hydroxypentan-2-ylamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C9H21NO4S/c1-2-5-9(8-11)10-6-3-4-7-15(12,13)14/h9-11H,2-8H2,1H3,(H,12,13,14) |
Clave InChI |
WEEMPYUOCSCQIH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CO)NCCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12596010.png)

![Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12596017.png)
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12596025.png)
![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)

![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)

![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)

![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
![N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide](/img/structure/B12596069.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)

